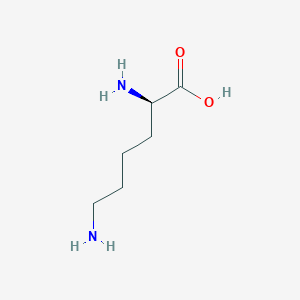

D-Lisina

Descripción general

Descripción

D-lisina, también conocida como ácido (2R)-2,6-diaminohexanoico, es un enantiómero del aminoácido lisina. Es un aminoácido alifático básico con una cadena lateral cargada positivamente a pH fisiológico. A diferencia de su contraparte L-lisina, que es biológicamente activa y esencial para los humanos, la this compound no se encuentra comúnmente en la naturaleza y a menudo se sintetiza para fines de investigación e industriales .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

D-Lysine serves as a crucial building block in the synthesis of peptide-based drugs. It is utilized in the development of analogs for hormones such as luteinizing-hormone-releasing hormone, which plays a significant role in reproductive health . Additionally, D-Lysine is involved in creating formulations that enhance drug delivery systems due to its ability to form polylysine complexes that can act as drug carriers .

1.2 Antiviral Properties

Research indicates that D-Lysine may have antiviral properties, particularly against herpes simplex virus. Clinical studies have suggested that supplementation with D-Lysine can reduce the frequency and severity of herpes outbreaks . This has led to its use as a dietary supplement for individuals prone to herpes infections.

Biocatalysis

2.1 Enantiopure Production

D-Lysine is produced through biocatalytic processes that convert L-lysine into D-lysine using specific enzymes. This method has been optimized for high yields and enantiomeric excess, making it a valuable compound in both research and industrial applications . The microbial production of D-Lysine has shown significant promise, with studies reporting yields exceeding 99% enantiomeric excess under optimized conditions .

| Substrate Concentration (mM) | D-Lysine Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 680 | 46.9 | 99.5 |

| 1030 | 48.1 | 99.5 |

| 1370 | 48.8 | 99.4 |

| 1710 | 48.8 | 99.3 |

Agricultural Applications

3.1 Animal Nutrition

D-Lysine is commonly added to animal feed to ensure adequate protein synthesis and growth in livestock. It is particularly beneficial for monogastric animals such as pigs and poultry, where lysine is often the limiting amino acid in diets . The addition of D-Lysine enhances feed efficiency and promotes better overall health in animals.

Case Studies

4.1 Clinical Study on Herpes Management

A notable clinical study published in a peer-reviewed journal examined the effects of D-Lysine supplementation on patients with recurrent herpes simplex virus infections. The study found that participants who took D-Lysine experienced fewer outbreaks compared to those on placebo, suggesting a potential therapeutic role for D-Lysine in managing viral infections .

4.2 Biocatalytic Production Efficiency

A case study focusing on the production of D-Lysine via biocatalysis highlighted the optimization of reaction conditions that led to an increase in yield and purity of D-Lysine produced from L-lysine. The study demonstrated that by adjusting substrate concentrations and enzyme activity, researchers could achieve significant improvements in production efficiency .

Mecanismo De Acción

La D-lisina ejerce sus efectos principalmente a través de su interacción con los componentes celulares. Puede unirse a las membranas celulares cargadas negativamente a través de interacciones electrostáticas, facilitando la adhesión y el crecimiento celular. En aplicaciones de transferencia genética, los polímeros de this compound pueden penetrar las membranas celulares y entregar material genético a las células .

Compuestos similares:

L-lisina: El enantiómero biológicamente activo de la lisina, esencial para la salud humana.

Poli-L-lisina: Se utiliza de forma similar a la poli-D-lisina para aplicaciones de cultivo celular.

Ácido diaminopimélico: Un intermedio en la biosíntesis de la lisina en bacterias.

Unicidad: La this compound es única en su aplicación para fines sintéticos y de investigación, particularmente en la mejora de la adhesión celular y la transferencia genética. A diferencia de la L-lisina, no es de origen natural y se sintetiza para usos científicos e industriales específicos .

Análisis Bioquímico

Biochemical Properties

D-Lysine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme lysine decarboxylase, which catalyzes the decarboxylation of D-Lysine . The nature of these interactions is often complex and involves multiple binding sites and conformational changes .

Cellular Effects

D-Lysine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, D-Lysine can affect the expression of certain genes, thereby influencing the production of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, D-Lysine exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Lysine can bind to enzymes like lysine decarboxylase, influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lysine can change over time. This includes information on D-Lysine’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Lysine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

D-Lysine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

D-Lysine is transported and distributed within cells and tissues through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Lysine and its effects on activity or function are complex. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La D-lisina se puede sintetizar a través de la racemización de la L-lisina. Este proceso implica convertir la L-lisina en una mezcla racémica de this compound y L-lisina. Un método consiste en tratar la L-lisina con hidróxido de sodio a altas temperaturas (100 °C) en presencia de salicilaldehído, que actúa como catalizador. El proceso de racemización se puede completar en 4 horas .

Métodos de producción industrial: La producción industrial de this compound a menudo implica transformación asimétrica microbiana. Por ejemplo, las células de Hafnia alvei AS1.1009 se pueden utilizar como biocatalizadores para convertir cristales de DL-lisina en this compound cristalina con un rendimiento del 56.6% después de la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: La D-lisina experimenta varias reacciones químicas, que incluyen:

Sustitución nucleofílica: La this compound reacciona con anhídridos como el anhídrido metilmaleico en una reacción de sustitución nucleofílica.

Reactivos y condiciones comunes:

Reactivo de Sanger: Se utiliza para reacciones de acilación.

Anhídrido metilmaleico: Se utiliza para reacciones de sustitución nucleofílica.

Productos principales:

2,4-Dinitrofenil-lisina: Se forma a partir de la reacción con el reactivo de Sanger.

TNB-lisina: Se forma a partir de la reacción con trinitrobencenosulfonato.

Comparación Con Compuestos Similares

L-lysine: The biologically active enantiomer of lysine, essential for human health.

Poly-L-lysine: Used similarly to poly-D-lysine for cell culture applications.

Diaminopimelic Acid: An intermediate in the biosynthesis of lysine in bacteria.

Uniqueness: D-lysine is unique in its application for synthetic and research purposes, particularly in enhancing cell adhesion and gene transfer. Unlike L-lysine, it is not naturally occurring and is synthesized for specific scientific and industrial uses .

Actividad Biológica

D-Lysine, a stereoisomer of the amino acid L-lysine, has garnered attention for its unique biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of D-lysine, highlighting its effects on various biological systems, its potential therapeutic applications, and relevant case studies.

Overview of D-Lysine

D-Lysine is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes. Unlike its L-form counterpart, D-lysine is not commonly found in proteins but has been shown to exhibit distinct biological properties that can be advantageous in certain therapeutic contexts.

Antimicrobial Activity

D-Lysine has been studied for its antimicrobial properties, particularly in the context of modifying antimicrobial peptides (AMPs). Research indicates that the substitution of L-lysine with D-lysine in peptides can enhance their antimicrobial efficacy while reducing cytotoxicity to eukaryotic cells.

Research Findings

- Antimicrobial Peptide Modifications : A study found that analogs of the peptide CM15 containing D-lysine showed moderate decreases in antimicrobial activity but significantly reduced toxicity towards eukaryotic cells. The introduction of D-lysine residues led to a loss of helical structure, correlating with decreased cytotoxicity and maintained antimicrobial properties .

- Enhanced Efficacy Against Pathogens : Another study demonstrated that D-lysine-modified analogs exhibited significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), alongside reduced hemolytic activity. This suggests a potential for developing new antibacterial agents using D-lysine substitutions .

- Mechanism of Action : The incorporation of D-lysines into AMPs was shown to disrupt their secondary structures, which is hypothesized to alter their interactions with bacterial membranes, enhancing their selectivity for bacterial cells over human cells .

Anticancer Properties

D-Lysine's role extends beyond antimicrobial activity; it has been investigated for its anticancer potential as well.

Case Studies

- Anti-Proliferative Effects : Research indicated that the analog SRD7, modified with D-lysines, demonstrated notable anti-proliferative effects against human lung cancer cell lines (H838 and H460). This highlights the compound's potential as a therapeutic agent in cancer treatment .

- Mechanisms Underlying Anticancer Activity : The study suggested that D-lysine substitutions might enhance the interaction of peptides with cancer cell membranes, leading to increased apoptosis in cancerous cells while sparing normal cells .

Comparative Analysis of Biological Activities

The table below summarizes key findings related to the biological activities of D-lysine compared to L-lysine:

| Property | L-Lysine | D-Lysine |

|---|---|---|

| Antimicrobial Activity | Moderate | Enhanced against specific pathogens |

| Cytotoxicity | Higher | Lower |

| Anticancer Activity | Limited | Significant anti-proliferative effects |

| Structural Stability | Stable helical structure | Disrupted helical structure |

Propiedades

IUPAC Name |

(2R)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26853-89-4 | |

| Record name | D-Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074986 | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310.00 to 312.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

923-27-3, 26853-89-4 | |

| Record name | D-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | D-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.